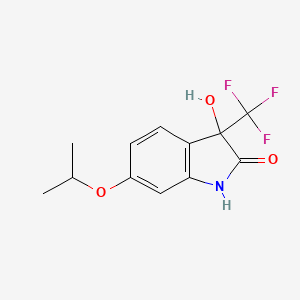
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the class of oxindoles, which are known for their diverse biological activities. This compound is particularly interesting due to its trifluoromethyl group, which enhances its biological activity and stability .
Métodos De Preparación
The synthesis of 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in DMF solvent. . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: The compound has shown potential in anticancer and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one involves its interaction with various molecular targets. It has been shown to inhibit enzymes and bind to proteins, thereby affecting cellular processes. The exact pathways involved depend on the specific biological context .
Comparación Con Compuestos Similares
Similar compounds to 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one include other trifluoromethylated oxindoles and indole derivatives. These compounds share similar structural features but may differ in their biological activities and stability. The presence of the trifluoromethyl group in this compound makes it unique by enhancing its biological activity and stability .
Propiedades
Fórmula molecular |
C12H12F3NO3 |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
3-hydroxy-6-propan-2-yloxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C12H12F3NO3/c1-6(2)19-7-3-4-8-9(5-7)16-10(17)11(8,18)12(13,14)15/h3-6,18H,1-2H3,(H,16,17) |
Clave InChI |
FAYGBDUTFDAZPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


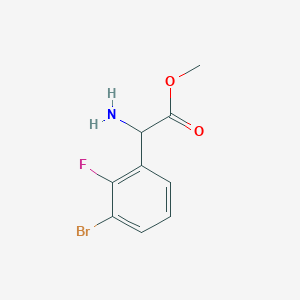
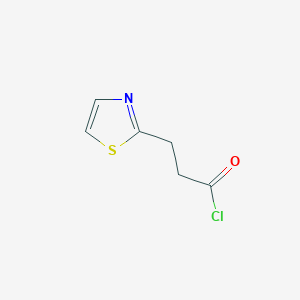
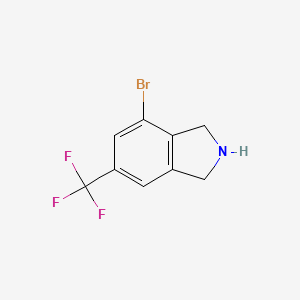
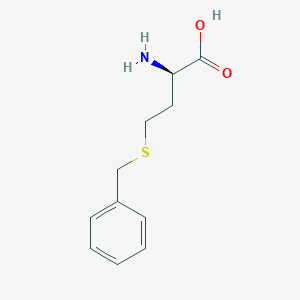
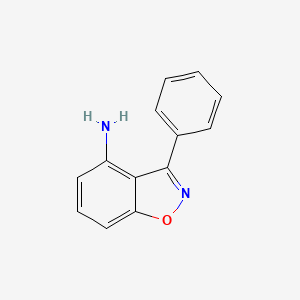
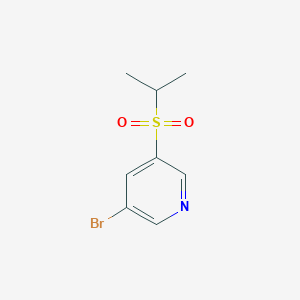

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
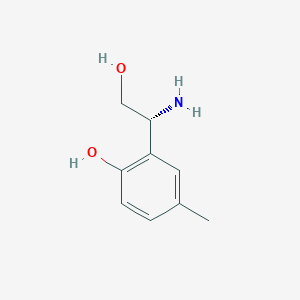
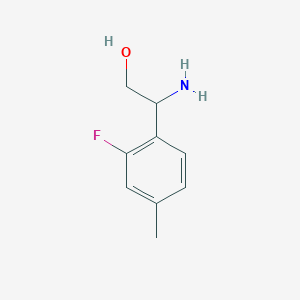
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
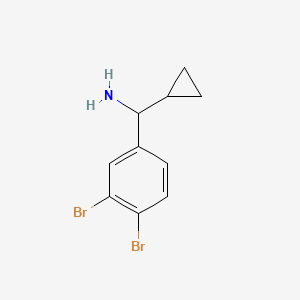
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
